4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid
Description
4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid is a bicyclic carboxylic acid featuring two fused cyclohexane rings with a methyl substituent at the 4'-position and a carboxylic acid group at the 1-position. This compound is structurally characterized by its rigid bicyclohexyl framework, which imparts unique steric and electronic properties. It serves as a key intermediate in pharmaceutical synthesis, notably in the production of dicyclomine, a muscarinic antagonist used to treat gastrointestinal spasms .
Synthesis typically involves coupling reactions, as evidenced by a procedure yielding 90% via EDAC/DMAP-mediated activation in dichloromethane, followed by column chromatography and recrystallization . The compound is recognized as a United States Pharmacopeia (USP) reference standard, underscoring its regulatory importance in drug manufacturing .
Properties
Molecular Formula |
C14H24O2 |
|---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h11-12H,2-10H2,1H3,(H,15,16) |
InChI Key |
LCWZLURDZLCROY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2(CCCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Rings: The initial step involves the formation of cyclohexane rings through hydrogenation of benzene.
Methylation: The cyclohexane rings are then methylated using methyl iodide in the presence of a strong base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid is carried out in large reactors under controlled conditions. The process involves:
Catalytic Hydrogenation: Benzene is hydrogenated in the presence of a nickel catalyst to form cyclohexane.
Methylation: Cyclohexane is methylated using methyl chloride and aluminum chloride as a catalyst.
Carboxylation: The methylated cyclohexane is then carboxylated using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Produces alcohols.
Substitution: Produces halogenated derivatives.
Scientific Research Applications
4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in drug development.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Methyl-[1,1’-bi(cyclohexane)]-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, affecting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclohexane-Based Carboxylic Acids
| Compound Name | Molecular Formula | Key Substituents | Structural Features |
|---|---|---|---|
| 4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid | C₁₃H₂₂O₂ | 4'-Methyl, bicyclohexyl | Rigid bicyclic framework |
| 4-Phenylcyclohex-1-ene-1-carboxylic acid | C₁₃H₁₄O₂ | Phenyl at C4, conjugated double bond | Planar aromatic influence |
| [1,1'-Bi(cyclopropane)]-1-carboxylic acid | C₇H₁₀O₂ | Bicyclopropyl | High ring strain, increased reactivity |
| 1-(Carboxymethyl)cyclohexanecarboxylic acid | C₉H₁₄O₄ | Carboxymethyl branch | Enhanced hydrophilicity |
| trans-4-Propylcyclohexanecarboxylic acid | C₁₀H₁₈O₂ | Propyl at C4, trans configuration | Linear alkyl chain, steric bulk |
Key Observations :
- Bicyclic vs. Monocyclic Systems: The target compound’s bicyclohexyl backbone (vs.
- Substituent Effects : The 4'-methyl group in the target compound introduces steric hindrance, contrasting with the planar phenyl group in 4-phenylcyclohex-1-ene-1-carboxylic acid, which may enhance π-π stacking interactions .
- Ring Strain : The bicyclopropyl analogue ([1,1'-Bi(cyclopropane)]-1-carboxylic acid) exhibits higher reactivity due to cyclopropane ring strain, making it less stable under acidic conditions compared to the bicyclohexyl system .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP (Predicted) |
|---|---|---|---|---|
| This compound | 222.32 | 169–174 | Low (DCM/ethanol) | 3.2 |
| 4-Phenylcyclohex-1-ene-1-carboxylic acid | 202.25 | Not reported | Moderate (DMSO) | 2.8 |
| [1,1'-Bi(cyclopropane)]-1-carboxylic acid | 126.15 | Not reported | High (polar solvents) | 1.5 |
| 1-(Carboxymethyl)cyclohexanecarboxylic acid | 186.21 | Not reported | High (water) | 0.7 |
Key Observations :
- Solubility: The target compound’s low solubility in polar solvents aligns with its nonpolar bicyclohexyl structure, whereas 1-(carboxymethyl)cyclohexanecarboxylic acid’s branched carboxylic groups enhance water solubility .
- Thermal Stability : The melting range (169–174°C) of the target compound reflects its crystalline packing efficiency, surpassing analogues like the biphenyl derivative (unreported) in thermal resilience .
Reactivity and Functionalization
- Carboxylic Acid Reactivity: The target compound’s carboxylic acid group participates in esterification (e.g., forming dicyclomine’s 2-(diethylamino)ethyl ester) with high yield under EDAC/DMAP conditions .
- Steric Effects : Substitution at the 4'-position hinders nucleophilic attacks at the carboxylic acid, unlike less hindered analogues like trans-4-propylcyclohexanecarboxylic acid .
- Oxidative Stability : The saturated bicyclohexyl system resists oxidation compared to 4-phenylcyclohex-1-ene-1-carboxylic acid, which contains a reactive double bond .
Key Observations :
- The target compound’s primary role in synthesizing dicyclomine highlights its importance in antispasmodic therapies, whereas gabapentin’s cyclohexane-acetic acid structure targets neuronal calcium channels .
- Industrial applications vary: trans-4-propylcyclohexanecarboxylic acid is used in liquid crystals, leveraging its linear alkyl chain for molecular alignment .
Biological Activity
4'-Methyl-[1,1'-bi(cyclohexane)]-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and antioxidant effects, supported by various studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bi-cyclohexane framework with a carboxylic acid functional group and a methyl substituent.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that cyclohexanecarboxylic acids can inhibit the growth of various bacterial strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 13.5 |
| S. aureus | 12.0 | |
| P. aeruginosa | 11.5 |
This table summarizes the antibacterial efficacy of the compound against selected bacterial strains.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various models. In vitro studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, leading to reduced inflammation.
Case Study:
In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in cytokine production compared to untreated controls.
Antioxidant Activity
Antioxidant properties are also attributed to this compound. The ability to scavenge free radicals is crucial for preventing oxidative stress-related damage.
| Method | IC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The table above presents the IC50 values for antioxidant activity measured using DPPH and ABTS assays.
The biological activities of this compound can be attributed to its structural features that allow it to interact with biological targets effectively. The carboxylic acid group plays a crucial role in mediating these interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
